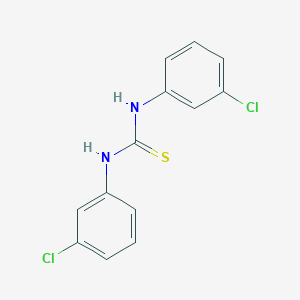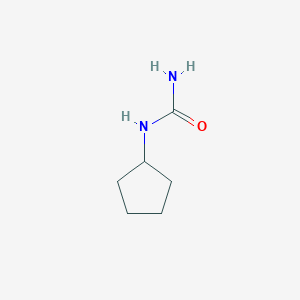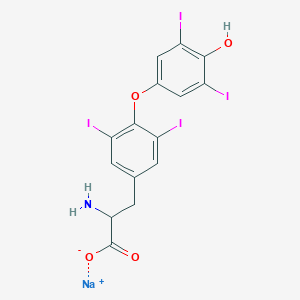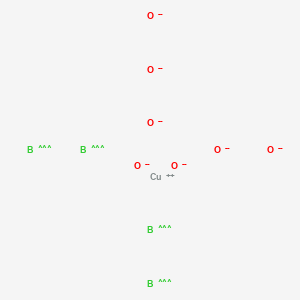
Tetraboron copper heptaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraboron copper heptaoxide, also known as TBCH, is a compound that has gained attention for its potential use as a powerful oxidizing agent. It is a bright green powder that is highly reactive and can release oxygen when heated or exposed to moisture. TBCH has been studied extensively for its potential applications in various fields, including agriculture, medicine, and industry.
Mécanisme D'action
Tetraboron copper heptaoxide works by releasing oxygen when exposed to heat or moisture, which can lead to the oxidation of various compounds. This process can lead to the destruction of harmful microorganisms, the breakdown of organic matter, and the generation of heat and light.
Effets Biochimiques Et Physiologiques
Tetraboron copper heptaoxide has been shown to have various biochemical and physiological effects, including the ability to induce oxidative stress in cells, which can lead to cell death. It has also been shown to have antimicrobial properties, which can help to prevent the growth of harmful bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetraboron copper heptaoxide is its high reactivity, which makes it a powerful oxidizing agent that can be used in a wide range of chemical reactions. However, its high reactivity also makes it difficult to handle and store safely, as it can react violently with other compounds. Additionally, Tetraboron copper heptaoxide can be expensive to produce, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for Tetraboron copper heptaoxide research, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, Tetraboron copper heptaoxide could be further investigated for its potential use in medicine, such as in the treatment of cancer or as an antimicrobial agent. Finally, Tetraboron copper heptaoxide could be studied for its potential use in energy storage and conversion, as its high reactivity could make it a useful component in batteries and fuel cells.
In conclusion, Tetraboron copper heptaoxide is a compound with many potential applications in various scientific research fields. Its high reactivity and ability to release oxygen make it a powerful oxidizing agent that can be used in a wide range of chemical reactions. While there are limitations to its use, Tetraboron copper heptaoxide has the potential to be an important tool in agriculture, medicine, and industry, and further research is needed to fully explore its potential.
Méthodes De Synthèse
Tetraboron copper heptaoxide can be synthesized using various methods, including the reaction of copper oxide and boric acid in the presence of heat and oxygen. Another common method involves the reaction of copper sulfate and borax in the presence of heat and air. Both methods require careful control of temperature, pressure, and reaction conditions to ensure the production of pure Tetraboron copper heptaoxide.
Applications De Recherche Scientifique
Tetraboron copper heptaoxide has been studied for its potential applications in a wide range of scientific research fields. In agriculture, it has been used as a soil treatment to increase plant growth and improve crop yields. In medicine, Tetraboron copper heptaoxide has been investigated for its potential use as an antimicrobial agent and as a treatment for cancer. In industry, it has been used as a powerful oxidizing agent in various chemical reactions.
Propriétés
Numéro CAS |
1303-92-0 |
|---|---|
Nom du produit |
Tetraboron copper heptaoxide |
Formule moléculaire |
B4CuH12O7-12 |
Poids moléculaire |
218.8 g/mol |
InChI |
InChI=1S/4B.Cu.7O/q;;;;+2;7*-2 |
Clé InChI |
LTGAETPQBHZWOM-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |
SMILES canonique |
[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |
Synonymes |
tetraboron copper heptaoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



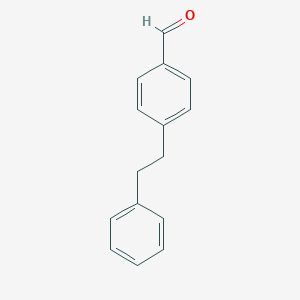
![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)
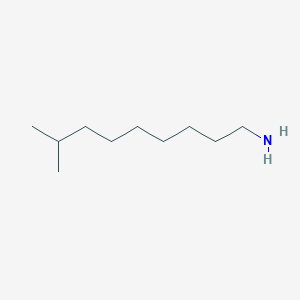
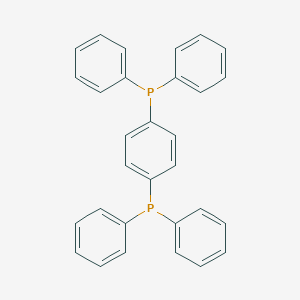
![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
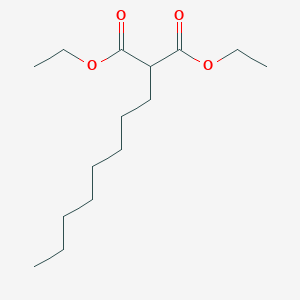
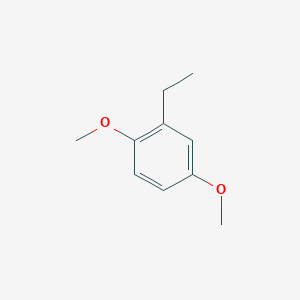
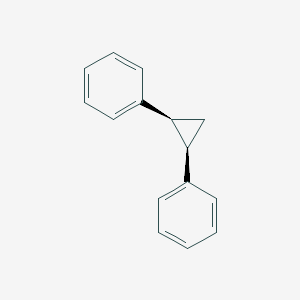

![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
